2,4-dichloro-N-(2-chlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYWOVIZBIZDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323879 | |
| Record name | 2,4-dichloro-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-98-5 | |
| Record name | 2,4-Dichloro-N-(2-chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 405045 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405045 | |
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| Record name | 2,4-dichloro-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4-TRICHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Derivatization of 2,4 Dichloro N 2 Chlorophenyl Benzamide and Its Analogues
Established Synthetic Routes for 2,4-dichloro-N-(2-chlorophenyl)benzamide
The cornerstone of this compound synthesis lies in the formation of an amide bond between a carboxylic acid derivative and an amine. This section outlines the conventional and well-established methodologies employed for this transformation.
The most prevalent method for the synthesis of N-aryl benzamides, including this compound, is the condensation reaction between a suitably substituted benzoyl chloride and an aniline (B41778) derivative. This reaction, a classic example of nucleophilic acyl substitution, is widely utilized due to its efficiency and broad applicability.
The general reaction involves the treatment of 2,4-dichlorobenzoyl chloride with 2-chloroaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. Common bases employed include pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature. Aprotic solvents such as dichloromethane, chloroform, or toluene are frequently used.
Reaction conditions can be tailored to optimize the yield and purity of the final product. For instance, a study on the synthesis of a related compound, 2,4-dichloro-N-o-tolylbenzamide, involved refluxing 2,4-dichlorobenzoyl chloride with 2-methylaniline in chloroform under a nitrogen atmosphere for three hours. After cooling, the reaction mixture was washed with aqueous HCl and sodium bicarbonate solutions to remove unreacted starting materials and byproducts, yielding the desired product in high purity.
A general procedure for the synthesis of benzanilides involves mixing the aniline with a dilute sodium hydroxide solution, followed by the slow addition of the benzoyl chloride with vigorous shaking. The reaction is typically exothermic and proceeds to completion within a short period, after which the solid product can be isolated by filtration.
The successful synthesis of this compound is contingent on the availability and purity of its key precursors: 2,4-dichlorobenzoyl chloride and 2-chloroaniline.
2,4-Dichlorobenzoyl chloride is a reactive acylating agent that can be prepared from 2,4-dichlorobenzoic acid. A common method involves the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. The process typically involves refluxing the carboxylic acid with an excess of thionyl chloride, followed by distillation to purify the resulting acid chloride. An alternative route involves the side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorotrichloromethylbenzene, which is then hydrolyzed to the benzoyl chloride.
2-Chloroaniline is a primary aromatic amine that serves as the nucleophile in the condensation reaction. It is commercially available but can also be synthesized in the laboratory. A standard method for its preparation is the reduction of 2-chloronitrobenzene. This reduction can be achieved using various reducing agents, with a common laboratory-scale method being the use of iron filings in the presence of a small amount of hydrochloric acid in an aqueous medium. The reaction mixture is refluxed, and the resulting 2-chloroaniline is then isolated by steam distillation or solvent extraction.
The following table summarizes the key precursors and reagents involved in the synthesis of this compound.
| Compound | Role | Typical Synthesis Method |
| 2,4-Dichlorobenzoic acid | Precursor to acyl chloride | Oxidation of 2,4-dichlorotoluene |
| Thionyl chloride (SOCl₂) | Chlorinating agent | Commercially available |
| 2,4-Dichlorobenzoyl chloride | Acylating agent | Reaction of 2,4-dichlorobenzoic acid with SOCl₂ |
| 2-Chloronitrobenzene | Precursor to aniline | Nitration of chlorobenzene |
| Iron filings / HCl | Reducing agent | Commercially available |
| 2-Chloroaniline | Nucleophilic amine | Reduction of 2-chloronitrobenzene |
| Pyridine / Triethylamine | Base catalyst | Commercially available |
| Dichloromethane / Toluene | Solvent | Commercially available |
Design and Synthesis of Novel Benzamide (B126) Derivatives
The core benzamide scaffold offers a versatile platform for structural modification to explore structure-activity relationships (SAR) and develop novel compounds with enhanced or specific biological activities.
The design of novel benzamide derivatives often involves systematic modifications of the aromatic rings and the amide linker. These modifications aim to alter the electronic, steric, and lipophilic properties of the molecule, which in turn can influence its interaction with biological targets.
Modification of the Benzoyl Moiety:
Substitution Pattern: Altering the position and nature of substituents on the 2,4-dichlorophenyl ring can have a significant impact on activity. For example, shifting the chlorine atoms to other positions or replacing them with other halogens (e.g., fluorine, bromine) or functional groups (e.g., methyl, methoxy, nitro) can modulate the electronic and steric profile of the molecule.
Modification of the N-Aryl Moiety:
Substitution on the Aniline Ring: Similar to the benzoyl moiety, the 2-chlorophenyl ring can be modified by introducing a variety of substituents at different positions. SAR studies on some benzamide analogues have shown that the nature and position of these substituents are critical for their biological activity. nih.gov
Replacement with Aliphatic or Heterocyclic Amines: The N-aryl group can be replaced with aliphatic or heterocyclic amines to explore a different chemical space and potentially discover new classes of active compounds.
Modification of the Amide Linker:
Introduction of Spacers: Introducing a flexible or rigid spacer between the N-aryl group and the amide nitrogen can alter the conformational freedom of the molecule, which may be crucial for optimal binding to a target.
Bioisosteric Replacement: The amide bond itself can be replaced with bioisosteric groups to improve metabolic stability or other pharmacokinetic properties.
A study on N-substituted benzamide derivatives as antitumor agents highlighted that the 2-substituent on the phenyl ring of the amine part is critical for antiproliferative activity. nih.gov This underscores the importance of strategic structural modifications in designing new bioactive benzamides.
The unambiguous identification and characterization of newly synthesized benzamide derivatives are crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure.
¹H NMR: Provides information about the number and chemical environment of protons. The chemical shift of the amide proton (N-H) is typically observed in the downfield region of the spectrum and can be influenced by hydrogen bonding. The aromatic protons show characteristic splitting patterns depending on the substitution on the phenyl rings.
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the amide group gives a characteristic signal in the downfield region (typically around 160-170 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For benzamides, characteristic absorption bands include:
N-H stretching vibration (around 3300 cm⁻¹)
C=O stretching vibration (Amide I band, typically in the range of 1630-1680 cm⁻¹)
N-H bending vibration (Amide II band, around 1550 cm⁻¹)
C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is particularly valuable for understanding the conformational preferences and packing arrangements of benzamide derivatives.
The following table provides a summary of the characterization techniques and the type of information they provide for benzamide derivatives.
| Technique | Information Obtained |
| ¹H NMR | Number and chemical environment of protons, coupling constants |
| ¹³C NMR | Number and chemical environment of carbon atoms |
| IR Spectroscopy | Presence of functional groups (N-H, C=O, C-Cl) |
| Mass Spectrometry | Molecular weight, fragmentation pattern, molecular formula (HRMS) |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, crystal packing |
Advanced Synthetic Approaches and Chemo-selectivity in Benzamide Research
While the classical condensation of acyl chlorides with amines is a robust method, modern organic synthesis has seen the development of more advanced and chemo-selective approaches for amide bond formation. These methods often offer milder reaction conditions, broader substrate scope, and better functional group tolerance.
Catalytic Amide Bond Formation: The direct catalytic amidation of carboxylic acids with amines is a more atom-economical and environmentally benign alternative to the use of stoichiometric activating agents. Various catalysts have been developed for this transformation, including those based on boron, titanium, zirconium, and other transition metals. These catalysts facilitate the dehydration of the carboxylic acid and amine, often under milder conditions than traditional thermal condensation.
Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid in situ to form a reactive intermediate, which then readily reacts with the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/guanidinium salts (e.g., HATU, HBTU). The choice of coupling reagent and additives can be crucial for achieving high yields and minimizing side reactions, particularly in the synthesis of complex molecules or peptides.
Chemoselective Amidation: Achieving chemoselectivity is a significant challenge in the synthesis of complex molecules containing multiple reactive functional groups. Advanced synthetic methods aim to selectively form an amide bond in the presence of other sensitive groups. For instance, enzyme-catalyzed amidations offer remarkable chemo- and regioselectivity under mild, aqueous conditions. Furthermore, catalytic systems are being developed that can selectively activate a specific carboxylic acid or amine in a molecule containing multiple such functionalities. For example, calcium-catalyzed direct amidation of carboxylic esters has been shown to proceed chemoselectively in the presence of carboxylic acids and amides. researchgate.net
Recent advances also include the development of methods for the transamidation of unactivated tertiary amides, which allows for the direct interconversion of amide bonds with excellent chemoselectivity. nih.gov These advanced methodologies provide powerful tools for the synthesis of complex benzamide derivatives and contribute to the ongoing development of more efficient and sustainable chemical processes.
Molecular and Cellular Biological Investigations of 2,4 Dichloro N 2 Chlorophenyl Benzamide
Target Identification and Validation Studies
The initial stages of understanding the biological effects of a compound like 2,4-dichloro-N-(2-chlorophenyl)benzamide involve identifying and validating its molecular targets. This process is crucial for elucidating its mechanism of action and potential therapeutic applications.
While specific enzyme inhibition kinetic studies for this compound are not extensively documented in the reviewed literature, the broader family of benzamide (B126) derivatives has been shown to inhibit various enzymes. For instance, certain 2,4-dichlorobenzoic acid derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov
In a study on halo-substituted mixed ester/amide-based derivatives, a compound (4b) with a 2-chloro-substituted phenyl ring showed significant inhibition of urease, an enzyme implicated in various pathological conditions. semanticscholar.org The kinetic analysis of this derivative revealed a mixed type of inhibition. semanticscholar.org Another study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives identified potent inhibitors of α-glucosidase and α-amylase. nih.gov The most active compound in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o), exhibited a fourfold and sixfold greater inhibitory potential against α-glucosidase and α-amylase, respectively, compared to the standard drug acarbose. nih.gov
Furthermore, the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, has been a significant focus. Benzoyl amide derivatives containing a nitrogen heterocyclic ring have been designed as VEGFR-2 inhibitors. researchgate.net One such derivative, compound 8h, demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.34 ± 0.02 μM. researchgate.net Similarly, sulfonamide derivatives have been investigated as VEGFR-2 inhibitors, with some compounds showing IC50 values in the nanomolar range. mdpi.com The inhibition of tyrosinase by competitive inhibitors like benzoic acid has also been studied, providing insights into the kinetics of enzyme inhibition by related structures. nih.gov
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its protein targets. For a related sulfonamide analog of the target compound, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) , detailed ligand-protein interaction studies have been conducted. This compound is a highly potent ligand for the peroxisome proliferator-activated receptor γ (PPARγ), with a reported Ki of 10 nM. nih.gov
Molecular docking studies of INT131 with PPARγ have revealed key interactions. Unlike typical PPARγ full agonists, INT131 does not stabilize helix 12. Instead, it binds in a manner that stabilizes helix 3 and the β-sheet region. nih.gov The ligand forms two hydrogen bonds with Tyr327 of helix 5 and engages in a π–π stacking interaction with Phe363 of helix 7. nih.gov The apolar region created by Ile341, Cys285, Gly284, and Phe363 also plays a crucial role in its binding. nih.gov
While direct receptor binding data for this compound is not available, the data from its sulfonamide analog suggests that the dichlorophenyl moiety is a critical component for high-affinity binding to specific receptors. The structural similarity implies that this compound could potentially interact with nuclear receptors or other protein targets in a comparable manner, although this requires experimental verification.
The interaction of a compound with its molecular target(s) initiates a cascade of events that modulate cellular pathways. While direct studies on the cellular pathway modulation by this compound are limited, research on its analogues provides significant insights.
The aforementioned PPARγ ligand, INT131, demonstrates how a compound with a dichlorophenyl feature can modulate cellular pathways. As a partial agonist of PPARγ, INT131 influences the expression of genes involved in glucose and fatty acid homeostasis. nih.gov This modulation is distinct from that of full agonists, leading to a different downstream biological response. nih.gov
In the context of cancer, other dichlorophenyl-containing compounds have been shown to affect critical signaling pathways. For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) was found to modulate the transforming growth factor (TGF) pathway in adult T-cell leukemia (ATL) cells. nih.gov Specifically, DCQ increased TGF-β1 transcript levels while decreasing TGF-α mRNA levels. nih.gov Another compound, 3-acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one (ADQ) , was shown to suppress the Akt signaling pathway in liver cancer cells. researchgate.netresearchgate.net The inhibition of the Akt pathway by ADQ resulted in cell cycle arrest. researchgate.net Furthermore, ADQ was found to reduce the expression of Twist1, a key transcription factor involved in the epithelial-mesenchymal transition. researchgate.netresearchgate.net
These examples highlight that the dichlorophenyl moiety, as present in this compound, is a structural feature found in compounds that can modulate important cellular pathways such as those regulated by PPARγ, TGF, Akt, and Twist1.
In Vitro Biological Activity Assessment in Research Models
The biological activity of this compound and its analogues has been evaluated in various in vitro models to determine their potential as therapeutic agents. These studies have primarily focused on their antimicrobial and anticancer effects.
Benzamide derivatives are known to possess a broad spectrum of antimicrobial activities. nanobioletters.comipinnovative.com While specific data for this compound is scarce, numerous studies on related compounds demonstrate the antimicrobial potential of this chemical class.
Antibacterial Activity: Several studies have reported the synthesis and antibacterial evaluation of novel benzamide derivatives. For instance, a series of N-arylbenzamidines and their hydrochlorides have been investigated for their biological activity. researchgate.net In another study, newly synthesized benzamide derivatives showed activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL. nanobioletters.com Similarly, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives have shown promising antibacterial action. researchgate.net
Antifungal Activity: The antifungal properties of benzamide analogues have also been explored. A series of N-arylcinnamamides, which share the amide linkage, were tested against various fungal strains. nih.gov Dipeptide derivatives of 1,2,4-triazole (B32235) have also shown promising antifungal activity against Aspergillus species, with some being more potent than the standard drug fluconazole. mdpi.com The 1,2,4-triazole moiety, often found in antifungal agents, acts by inhibiting the enzyme lanosterol-14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com
Antimycobacterial Activity: The antimycobacterial potential of compounds related to this compound has been investigated. A study on N-substituted 5-chloropyrazine-2-carboxamides, which are structurally related to pyrazinamide, an important anti-tuberculosis drug, showed activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, some of these compounds were also active against Mycobacterium kansasii, a species naturally resistant to pyrazinamide. nih.gov Another study on new 1,2,4-triazoles with benzothiazoles reported compounds with very good antimycobacterial activity against the H37Rv strain of M. tuberculosis. nih.gov
| Compound/Class | Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| Benzamide derivatives | E. coli, B. subtilis | MIC: 3.12-6.25 µg/mL | nanobioletters.com |
| N-arylcinnamamides | Staphylococcus aureus, M. tuberculosis | MIC: 22.27-27.47 µM | nih.gov |
| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | MIC: 3.13 µg/mL | nih.gov |
| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | MIC: 6.25 µg/mL | nih.gov |
| 1,2,4-triazoles with benzothiazoles | M. tuberculosis H37Rv | Promising activity | nih.gov |
The antiproliferative and apoptosis-inducing effects of benzamide derivatives are well-documented, suggesting their potential as anticancer agents. nih.govacgpubs.org
A variety of substituted 2-hydroxy-N-(arylalkyl)benzamides have been screened for their antiproliferative activity, with some compounds showing single-digit micromolar IC50 values against several human cancer cell lines. nih.gov One of the most potent compounds in that study, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide , induced apoptosis in a melanoma cell line in a dose-dependent manner. nih.gov This was confirmed by an increase in apoptotic markers such as caspase activation and PARP cleavage. nih.gov
In another study, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides were synthesized and evaluated for their cytotoxicity against breast cancer (MCF7) cells. acgpubs.org Compound 9 from this series was identified as a leading candidate, inducing significant cytotoxicity and suggesting its potential to act via apoptotic pathways. acgpubs.org
The compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) , which contains a dichlorophenyl moiety, has been shown to induce growth inhibition and apoptosis in adult T-cell leukemia (ATL) cell lines. nih.gov The mechanism of action involved the upregulation of p53 and p21 proteins and the downregulation of the anti-apoptotic protein Bcl-2α. nih.gov Similarly, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) exhibited significant anti-tumor activities against prostate cancer cell lines, with IC50 values as low as 2.5 μM. nih.gov This compound induced G1-phase cell cycle arrest and apoptosis. nih.gov
A novel sulfonamide derivative, S1 , was shown to be selectively cytotoxic to acute leukemia cell lines, inducing apoptosis and cell cycle arrest at the G2/M or G0/G1 phase depending on the cell line. ualberta.ca
| Compound | Cancer Cell Line(s) | Effect | IC50/Concentration | Reference |
|---|---|---|---|---|
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | Melanoma (G361) | Induces apoptosis | Single-digit micromolar | nih.gov |
| N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides (Compound 9) | Breast (MCF7) | Cytotoxic | Not specified | acgpubs.org |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Adult T-cell leukemia | Induces apoptosis, upregulates p53/p21, downregulates Bcl-2α | Dose-dependent | nih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | Prostate (PC-3, CWR-22) | Induces G1 arrest and apoptosis | 2.5 µM | nih.gov |
| Sulfonamide derivative (S1) | Acute leukemia (K562, Jurkat) | Induces apoptosis and cell cycle arrest | Not specified | ualberta.ca |
Antiviral Activity Investigations of Benzamide Derivatives
The antiviral potential of benzamide derivatives has been explored against several viruses, most notably Human Immunodeficiency Virus (HIV) and Enterovirus 71 (EV71).
One study identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), as a potent inhibitor of HIV-1 replication. nih.gov This compound was found to have a 50% effective concentration (EC₅₀) of 0.7 µM in CD4+ C8166 T cells. nih.govnih.gov The mechanism of action for AH0109 is distinct from many existing antiretroviral drugs; it impairs the early stages of the HIV-1 life cycle by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, AH0109 demonstrated efficacy against HIV-1 strains that are resistant to common antiretroviral drugs like zidovudine, lamivudine, and nevirapine. nih.gov
In the context of EV71, which can cause hand, foot, and mouth disease, a series of N-phenylbenzamide derivatives were synthesized and evaluated. nih.gov Among these, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) showed significant activity against four different EV71 strains, with IC₅₀ values ranging from 5.7 µM to 12 µM. nih.gov Structure-activity relationship studies indicated that the presence of an electron-withdrawing group, such as bromine, at the para position of the N-phenyl ring enhanced the antiviral activity. nih.gov Other research has also pointed to deubiquitinase (DUB) enzymes as a target for antiviral benzamides, with some 4-(2-nitrophenoxy)benzamide (B2917254) derivatives showing activity against Adenovirus, HSV-1, and coxsackievirus. nih.gov
Table 1: Antiviral Activity of Selected Benzamide Derivatives
| Compound/Derivative | Virus Target | Key Findings | IC₅₀/EC₅₀ | Reference |
| AH0109 | HIV-1 | Inhibits reverse transcription and viral cDNA nuclear import. Effective against resistant strains. | EC₅₀: 0.7 µM | nih.govnih.gov |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | Active against multiple EV71 strains. | IC₅₀: 5.7 - 12 µM | nih.gov |
| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | Showed strong to very strong antiviral activities. | IC₅₀: 10.22 - 44.68 µM | nih.gov |
Anti-inflammatory Mechanism Research
Benzamide derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. Research suggests that their mechanism of action can involve the regulation of the transcription factor NF-κB, which is a central mediator of inflammation. nih.gov
Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov This inhibition was observed in a dose-dependent manner in mice. The underlying mechanism is believed to be the inhibition of NF-κB at the gene transcription level. By inhibiting NF-κB, these compounds can suppress the expression of inflammatory mediators like TNF-α. nih.gov Furthermore, some N-pyrazolyl benzamide derivatives have demonstrated significant anti-inflammatory activity in animal models, with some compounds showing greater efficacy than the standard drug ibuprofen. mdpi.com Docking studies for these compounds suggest a binding mechanism to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. mdpi.comnih.gov
Enzyme-specific Inhibition Studies
The benzamide scaffold has proven to be a versatile template for designing inhibitors of a wide array of enzymes implicated in various diseases.
α-glucosidase and α-amylase: These enzymes are key targets in the management of type 2 diabetes as they are responsible for carbohydrate digestion. Inhibition of these enzymes can help control postprandial hyperglycemia. nih.govnih.gov Studies on 1,2-benzothiazine derivatives containing an N-arylacetamide moiety, which includes a benzamide-like structure, have identified potent inhibitors of α-glucosidase. nih.gov For instance, derivatives 12a and 12d were found to be approximately three times more effective than the standard drug, acarbose. nih.gov Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed significant inhibitory potential against both α-glucosidase and α-amylase. nih.gov
Monoamine Oxidase-B (MAO-B): MAO-B inhibitors are used in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov A variety of benzamide derivatives have been developed as potent and selective MAO-B inhibitors. nih.govmdpi.com For example, a novel class of benzamide-hydroxypyridinone hybrids displayed remarkable MAO-B inhibition, with compound 8g emerging as a highly potent and selective inhibitor with an IC₅₀ of 68.4 nM. nih.gov Another study reported on 3,4-dichloro-N-(1H-indol-5-yl)benzamide, which showed a very potent MAO-B inhibition with an IC₅₀ of 42 nM and a high selectivity over MAO-A. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a validated therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com Phenylcarboxamide and benzamido derivatives are among the classes of compounds investigated as PTP1B inhibitors. nih.gov Lithocholic acid derivatives incorporating benzylamine (B48309) groups have shown uncompetitive inhibition against PTP1B, with some compounds being significantly more selective for PTP1B over the related T-cell protein tyrosine phosphatase (TCPTP). nih.govnih.gov
Histone Deacetylases (HDACs): HDAC inhibitors are an important class of anti-cancer agents. d-nb.infosigmaaldrich.com Benzamides constitute a significant group of HDAC inhibitors. mdpi.com For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed selective inhibition of class I HDACs, with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. Another derivative, 7j, from a different series, also demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 0.65 µM, 0.78 µM, and 1.70 µM.
Phosphoinositide 3-kinase (PI3K): PI3K is a key enzyme in cell growth and survival pathways and is often overexpressed in tumors. A series of benzamide-based dual inhibitors targeting both PI3K and HDAC have been developed. The representative compound PH14 showed potent inhibitory activity against PI3Kα and HDAC3 with IC₅₀ values of 20.3 nM and 24.5 nM, respectively.
Table 2: Enzyme Inhibition by Selected Benzamide Derivatives
| Enzyme Target | Derivative Example | Key Findings | IC₅₀ Value | Reference |
| α-Glucosidase | 1,2-Benzothiazine derivative 12a | More potent than standard drug acarbose. | 18.25 µM | nih.gov |
| α-Amylase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | ~6 times more active than standard acarbose. | 0.90 µM | nih.gov |
| MAO-B | Benzamide-hydroxypyridinone hybrid 8g | Potent and selective inhibition. | 68.4 nM | nih.gov |
| PTP1B | Ursolic acid | PTP1B inhibitory effect. | 3.47 µM | nih.gov |
| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Selective class I HDAC inhibition. | 95.2 nM | |
| PI3Kα / HDAC3 | PH14 (dual inhibitor) | Potent dual inhibitory activity. | 20.3 nM (PI3Kα), 24.5 nM (HDAC3) |
Other Modulatory Activities
Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases involved in metabolism, DNA repair, and aging. Both activation and inhibition of sirtuins are of therapeutic interest. Benzamide derivatives have been identified as sirtuin modulators. For example, sirtinol, a benzamide derivative, was found to inhibit human SIRT1 and SIRT2. Conversely, certain 3-(N-arylsulfamoyl)benzamide derivatives have been developed as SIRT2 inhibitors, which may be protective in models of neurodegenerative diseases like Parkinson's and Huntington's.
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary treatment for Alzheimer's disease. nih.gov Halogenated 2-hydroxy-N-phenylbenzamides have been shown to moderately inhibit AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. d-nb.info Some phthalimide-based benzamide derivatives have also been evaluated, with compound 4g showing the highest inhibitory potency (IC₅₀ = 1.1 µM) in its series. nih.gov
In Vivo Preclinical Efficacy Studies in Non-Human Models
While in vivo data for this compound is not available, studies on related benzamide derivatives in animal models provide preclinical evidence of their efficacy in various disease contexts.
Efficacy in Specific Disease Models
Parkinson's Disease Models: The inhibition of SIRT2 is considered a neuroprotective strategy for Parkinson's disease. A benzamide-based SIRT2 inhibitor demonstrated neuroprotective effects in a Huntington's disease mouse model. More directly, a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, was tested in biological models of Parkinson's disease. In a C. elegans model, the compound restored dopamine-dependent behaviors that were disrupted by a neurotoxin, suggesting potential as a therapeutic candidate. nih.gov
Cancer Xenograft Models: The anti-cancer potential of benzamide derivatives, particularly HDAC inhibitors, has been evaluated in vivo. d-nb.info The HDAC inhibitor N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was tested in a HepG2 (liver cancer) xenograft model in nude mice. FNA was found to inhibit tumor growth with a tumor growth inhibition (TGI) rate of 48.89%, comparable to the approved drug SAHA. nih.gov Similarly, the parent compound without the fluorine substitution also showed efficacy in inhibiting the growth of A2780 and HepG2 tumor cells.
Pharmacological Response Evaluation in Animal Models
The pharmacological responses to benzamide derivatives have been assessed in various animal models to understand their in vivo effects.
In anti-inflammatory studies, N-substituted benzamides were shown to prevent lung edema in rats. nih.gov In studies related to cancer, the administration of the benzamide derivative FNA to mice with xenograft tumors did not result in significant changes in body weight, indicating a degree of tolerability at effective doses. nih.gov The pharmacokinetic profile of the PI3K/HDAC dual inhibitor PH14 was evaluated, showing a half-life of 10 hours after administration in pharmacokinetic studies. In neurodegenerative disease models, the benzamide derivative ILB-162 demonstrated the ability to restore dopamine-dependent behaviors in C. elegans, providing a functional readout of its pharmacological effect in a living organism. nih.gov
Blood-Brain Barrier Permeability in Preclinical Models
A thorough review of available scientific literature reveals a significant gap in the understanding of the blood-brain barrier (BBB) permeability of this compound in preclinical models. To date, no specific studies have been published that directly investigate or quantify the ability of this compound to cross the BBB and enter the central nervous system.
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govresearchgate.net Its primary function is to protect the brain from potentially harmful substances while allowing the passage of essential nutrients. nih.gov The ability of a compound to permeate this barrier is a critical determinant of its potential as a therapeutic agent for neurological disorders. researchgate.netnih.gov
Preclinical evaluation of BBB permeability typically involves a variety of in vitro, in situ, and in vivo models. researchgate.net In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based assays using brain endothelial cells, offer a high-throughput screening method to predict passive diffusion across the BBB. nih.govnih.gov In situ brain perfusion techniques in rodents allow for the direct measurement of brain uptake of a compound, providing more physiologically relevant data. plos.org In vivo studies, which involve systemic administration of the compound followed by the measurement of its concentration in both blood and brain tissue, provide the most definitive evidence of BBB penetration. nih.govclinpgx.org
While the physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, can provide an initial theoretical assessment of its potential to cross the BBB, experimental validation is crucial. Machine learning and quantitative structure-activity relationship (QSAR) models are also increasingly used to predict BBB permeability based on a compound's structure. nih.govpreste.ai
However, in the case of this compound, no such experimental data from preclinical models have been reported in the peer-reviewed scientific literature. Information regarding its brain-to-plasma concentration ratio, brain uptake clearance, or its apparent permeability coefficient (Papp) from in vitro models is not available. Structural analyses of this compound and related benzanilide (B160483) compounds have been conducted, focusing on their crystal structures and molecular conformations, but these studies did not extend to biological evaluations of BBB permeability. nih.govnih.gov
Consequently, it is not possible to provide detailed research findings or data tables on the blood-brain barrier permeability of this compound. The absence of this critical information highlights a key area for future research to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound. Such studies would be essential to determine its potential for any central nervous system activity.
Structure Activity Relationship Sar and Computational Studies of 2,4 Dichloro N 2 Chlorophenyl Benzamide Analogues
Elucidation of Key Structural Features for Biological Activity
SAR studies dissect the molecule to determine which components are essential for its function. For N-phenylbenzamide analogues, this involves analyzing the impact of substituents on the two phenyl rings, the conformation of the molecule, and the nature of the linking amide group.
The presence and location of substituents on both the benzoyl and aniline (B41778) rings of the N-phenylbenzamide scaffold are primary determinants of biological activity. In the case of 2,4-dichloro-N-(2-chlorophenyl)benzamide, the chlorine atoms serve as critical electron-withdrawing groups that significantly influence the molecule's electronic properties and, consequently, its interactions with target proteins.
Research on analogous structures, such as N-phenylbenzamides and N-phenylbenzenesulfonamides, has consistently shown that electron-withdrawing substituents on the benzoyl ring (Ring A) are often associated with higher potency. For example, in a series of benzenesulfonamide (B165840) analogues, substitutions with electron-withdrawing groups like fluorine, bromine, and chlorine at positions 2 and 4 of the A-ring resulted in stronger biological activity. mdpi.com Conversely, the introduction of electron-donating groups, such as methyl groups, led to diminished activity. mdpi.com This suggests that the 2,4-dichloro substitution pattern on the benzoyl moiety of the title compound is optimized for potent activity. DFT-based QSAR studies on N-phenylbenzamides have revealed that for activity against certain targets, the electrophilicity index is a significant contributor, indicating the importance of electrostatic interactions. nih.gov
The substitution on the N-phenyl ring (aniline ring) is equally critical. The ortho-chloro substituent on this ring in this compound forces a specific conformation that can be crucial for fitting into a target's binding pocket. QSAR studies on herbicidal N-phenylbenzamides have shown that anti-Gram-negative bacterial activity is dependent on hydrophobicity and steric field effects, where bulky groups at the ortho position can be desirable for better activity. nih.gov The hydrophobic character conferred by chlorine atoms is often crucial for activity, and strategic placement of these substituents can enhance interactions within hydrophobic pockets of a target protein. nih.gov
| Scaffold Type | Substituent Type (on Benzoyl Ring) | Effect on Activity | Reference |
|---|---|---|---|
| Benzenesulfonamide Analogues | Electron-Withdrawing (F, Cl, Br) | Increased Potency | mdpi.com |
| Benzenesulfonamide Analogues | Electron-Donating (Methyl) | Decreased Potency | mdpi.com |
| N-Phenylbenzamides | Hydrophobic Substituents | Crucial for Activity | nih.gov |
| N-Phenylbenzamides | Bulky Ortho Group (on Aniline Ring) | Favorable for some activities | nih.gov |
The three-dimensional shape of this compound, dictated by the orientation of the amide bond and the rotation of the phenyl rings, is fundamental to its biological function. The central amide linker (–CO–NH–) is generally planar, but the two aromatic rings are twisted relative to this plane and to each other.
In the solid state, the conformation of the N–H and C=O bonds in the amide bridge is typically trans (or anti) to each other. nih.gov This arrangement is common across a wide range of benzanilide (B160483) structures. For the specific analogue, 2,4-dichloro-N-p-tolylbenzamide, the amide unit is nearly planar, and it subtends significant dihedral angles with both the dichlorobenzene and the tolyl rings (65.93° and 29.45°, respectively), while the two aromatic rings are inclined at 37.92° to one another. nih.gov In another close analogue, N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0° with the benzoyl ring, while the two phenyl rings are nearly coplanar. nih.gov
| Compound | Dihedral Angle (Amide Plane to Benzoyl Ring) | Dihedral Angle (Between Aromatic Rings) | Reference |
|---|---|---|---|
| N-(2,4-Dichlorophenyl)benzamide | 33.0° | 2.6° | nih.gov |
| 2,4-Dichloro-N-p-tolylbenzamide | 29.45° (to tolyl) / 65.93° (to dichlorobenzene) | 37.92° | nih.gov |
| 2,4-Dichloro-N-(2-chlorophenyl)benzenesulfonamide | Not specified | 74.3° | nih.gov |
While the core structure of this compound is defined by the N-phenylbenzamide scaffold, modifications that alter the effective length of the linker or the nature of side chains can have profound effects on activity. The amide bond itself is a rigid linker, and its properties are critical for maintaining the correct distance and orientation between the two aromatic rings.
Studies on related structures have shown that the linker is a critical determinant of activity. In research on benzenesulfonamide analogues, the sulfonamide linker was found to be essential for high potency. mdpi.com Replacing or altering this central linkage can disrupt key interactions with the target.
The substituents on the phenyl rings can be considered side chains that modulate the molecule's properties. The size and nature of these groups are critical. For instance, in a series of 2-phenoxybenzamides, a shift of a bulky N-Boc piperazinyl substituent from a meta to a para position on the aniline ring resulted in a significant increase in activity, highlighting the sensitivity of the target to the spatial arrangement of side chains. This demonstrates that even without changing the central linker, modifications to peripheral groups that alter the molecule's shape and interaction profile can dramatically impact biological outcomes.
Molecular Modeling and Docking Simulations
Computational chemistry provides powerful tools to visualize and predict how this compound analogues interact with biological macromolecules at an atomic level. Molecular docking and other modeling techniques complement experimental SAR data by providing a rational basis for observed activities.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov These simulations place the ligand into the three-dimensional structure of a target's active site and calculate a score that estimates the binding affinity. This process reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.
For analogues of this compound, docking studies have elucidated common binding patterns. In a study involving a complex derivative of 2,4-dichlorobenzamide (B1293658) with the enzyme dihydrofolate reductase (DHFR), the molecule was fixed in the active site by three intermolecular hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22. mdpi.com The thiadiazole ring of the analogue participated in two of these crucial hydrogen bonds. mdpi.com
Similarly, docking studies of benzamide (B126) derivatives with other targets, such as α-glucosidase, have shown that the most active compounds form multiple hydrogen bonds and hydrophobic interactions with active site residues. researchgate.net For example, the nitro group of an active analogue formed hydrogen bonds, while the phenyl rings engaged in hydrophobic interactions with residues like Phe 298. researchgate.net These studies consistently highlight that the benzamide core often acts as a scaffold, positioning the substituted phenyl rings to engage with specific sub-pockets within the active site. The chlorine atoms of the title compound are predicted to participate in favorable hydrophobic and halogen-bonding interactions within these pockets.
Beyond predicting the binding pose, computational methods aim to predict the binding affinity, often expressed as a binding energy (e.g., kcal/mol) or an inhibitory constant (IC₅₀). Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a key technique used for this purpose. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of a series of molecules with their known biological activities. nih.govfrontiersin.org
These models generate contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish activity. For N-phenylbenzamide analogues, CoMFA and CoMSIA results have indicated that anti-Gram-positive bacterial activity is strongly influenced by electrostatic field effects. nih.gov The contour maps suggested that having an electropositive group around one phenyl ring and an electronegative group near the carbonyl oxygen is desirable for high activity. nih.gov In contrast, activity against Gram-negative bacteria was more dependent on hydrophobic and steric fields. nih.gov
Molecular Dynamics Simulations and Conformational Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with biological targets. For analogues of this compound, MD simulations have been instrumental in validating docking studies and assessing the stability of ligand-protein complexes.
Studies on various N-arylbenzamide derivatives show that the conformation of the amide bridge is a key determinant of molecular shape. In the crystalline state, the N-H and C=O bonds of the amide group typically adopt an anti conformation. nih.gov For instance, in N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0(2)° with the benzoyl ring, while the two aromatic rings are nearly coplanar. nih.gov This planarity, however, can be influenced by the substitution pattern on the aromatic rings. In 2,4-dichloro-N-p-tolylbenzamide, the amide unit is almost planar, but the dichlorobenzene and tolyl rings are inclined at 37.92(6)° to each other. nih.gov
MD simulations of benzamide analogues bound to target proteins, such as α-glucosidase and α-amylase, have been used to analyze the root-mean-square deviation (RMSD) of the ligand-protein complex. A stable RMSD throughout the simulation suggests that the ligand remains securely in the binding site, confirming the stability of the interaction. tandfonline.comresearchgate.net These simulations are crucial for understanding the conformational changes upon binding and for ensuring the reliability of the interactions predicted by molecular docking. researchgate.netnih.gov
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the molecular properties of this compound analogues at the electronic level.
Electronic Structure and Reactivity Descriptors (e.g., DFT studies)
DFT studies are widely employed to optimize molecular geometry and calculate electronic properties that govern the reactivity and stability of molecules. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netscispace.com
For example, DFT calculations on chlorinated phenyl benzamides have shown how substitution patterns affect the electronic band gap. A study on 4-chloro-phenyl-benzamide calculated a band gap of 0.74 eV, whereas the more chlorinated 2-chloro-3-chloro-phenyl-benzamide exhibited a larger band gap of 3.08 eV, indicating that increased chlorination can enhance molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.netresearchgate.net This information is vital for predicting how the molecule will interact with biological receptors. Natural Bond Orbital (NBO) analysis further complements this by studying charge delocalization and intramolecular interactions. researchgate.net
Table 1: Theoretical Electronic Properties of Benzamide Analogues
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 4-chloro-phenyl-benzamide | Quantum-Espresso | - | - | 0.74 |
| 2-chloro-3-chloro-phenyl-benzamide | Quantum-Espresso | - | - | 3.08 |
Vibrational and Spectroscopic Property Predictions
Theoretical calculations are essential for interpreting experimental vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can assign the observed spectral bands to specific vibrational modes (e.g., stretching, bending) of the molecule's functional groups. researchgate.netmdpi.com
For N-phenyl-2,2-dichloroacetamide analogues, DFT calculations at the B3LYP/6-311G(d,p) level have been used to perform detailed vibrational assignments based on the Potential Energy Distribution (PED). researchgate.net Similarly, studies on chloro-azaindole-carbaldehydes use DFT to understand how factors like dimer formation and internal rotation of functional groups influence the vibrational spectra. mdpi.com Theoretical predictions of NMR chemical shifts are also performed and compared with experimental data to confirm molecular structures. researchgate.net These computational spectroscopic studies provide a robust confirmation of the molecular structures synthesized and analyzed. mdpi.com
In Silico Assessment of Drug-Likeness and Absorption Profiles
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. These computational methods assess the pharmacokinetic properties and drug-likeness of a compound, helping to identify candidates with favorable profiles before costly experimental work is undertaken. mdpi.comjonuns.com
For various benzamide analogues, computational tools are used to evaluate compliance with established guidelines like Lipinski's Rule of Five and Veber's Rule. researchgate.netnih.gov These rules use molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors to predict oral bioavailability.
Studies on series of chlorinated benzamide and N-arylcinnamamide derivatives have predicted properties like aqueous solubility, Caco-2 cell permeability, blood-brain barrier penetration, and plasma protein binding. nih.govmdpi.com For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were predicted to have good solubility and absorption profiles with negligible toxicity. researchgate.netnih.gov The predicted blood-brain barrier penetration for these compounds was low to moderate. nih.gov
Table 2: Predicted ADMET Properties for a Series of Benzamide Analogues
| Parameter | Predicted Range/Value | Significance |
|---|---|---|
| Caco-2 Cell Permeability (nm/s) | 0.36–0.55 | Predicts intestinal absorption |
| MDCK Cell Permeability (nm/s) | 0.01–0.97 | Predicts permeability |
| Plasma Protein Binding (%) | 95.75–100 | Indicates potential for distribution and drug-drug interactions |
This table is based on data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and serves as an example of in silico predictions. nih.gov
These in silico assessments are invaluable for prioritizing which analogues of this compound should be synthesized and advanced to further experimental testing.
Future Research Directions and Translational Perspectives for 2,4 Dichloro N 2 Chlorophenyl Benzamide
Identification of Novel Molecular Targets for Benzamide (B126) Scaffolds
The benzamide core is a versatile scaffold that can interact with a diverse range of biological targets. While the specific targets of 2,4-dichloro-N-(2-chlorophenyl)benzamide are not yet fully elucidated, research on related benzamide derivatives has revealed their potential to inhibit various enzymes and receptors, suggesting promising avenues for investigation.
One major area of focus has been in neurodegenerative diseases like Alzheimer's. Novel benzamide derivatives have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. nih.gov Similarly, the benzimidazole (B57391) nucleus, structurally related to benzamides, is found in drugs targeting a wide variety of receptors, including histamine (B1213489) H1 receptors and dopamine (B1211576) D2 receptors. researchgate.net
Another critical area is oncology. Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair, has been identified as a promising therapeutic target in cancer. nih.gov Researchers have designed and synthesized benzamide derivatives that show potent PARP-1 inhibitory effects and significant anticancer activity against human colorectal cancer cells. nih.gov Histone deacetylases (HDACs) are another class of enzymes involved in cancer, and many benzamide derivatives are being explored as HDAC inhibitors. nih.govresearchgate.net
Future research on this compound should involve broad screening against a panel of such targets to uncover its specific biological activity.
Table 1: Examples of Molecular Targets for Benzamide and Related Scaffolds
| Target Enzyme/Receptor | Therapeutic Area | Example Inhibitor/Compound | Reference |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | nih.gov |
| β-secretase (BACE1) | Alzheimer's Disease | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | nih.gov |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | Compound 13f (a benzamide derivative) | nih.gov |
| Histone Deacetylases (HDACs) | Cancer | Entinostat (MS-275) | nih.govresearchgate.net |
| Dihydrofolate reductase (DHFR) | Antimicrobial | A 1,3,4-thiadiazole (B1197879) derivative of 2,4-dichlorobenzamide (B1293658) | mdpi.com |
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex analogues of this compound is essential for exploring its structure-activity relationship (SAR) and for lead optimization. Traditional methods for preparing benzamides often involve the chlorination of benzoic acids followed by amidation, which can present purification challenges. nih.gov
Modern synthetic chemistry offers more efficient and environmentally friendly pathways. nih.gov Advanced strategies focus on improving yield, selectivity, and functional group tolerance under mild conditions. researchgate.net Key approaches include:
Catalytic Reactions : The use of transition metal catalysts (e.g., Iridium, Manganese) and organocatalysts can significantly enhance the efficiency and regioselectivity of reactions to form benzamide and related heterocyclic structures. researchgate.netnumberanalytics.com
Novel Coupling Methods : Amide bond formation can be achieved under mild conditions using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). Another approach involves reacting substituted benzoic acids with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an intermediate that then reacts with the desired amine. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and allow for better control over reaction conditions compared to traditional batch processing. researchgate.netnumberanalytics.com
Cascade Reactions : The development of intermolecular cascade cyclization reactions allows for the construction of complex molecular scaffolds, such as functionalized cyclopentenes, in a single, highly efficient process. acs.org
These advanced methods will enable the creation of a diverse library of analogues of this compound, incorporating different substituents and core structures to probe biological activity. nih.gov
Design of Chemical Probes and Research Tools Based on this compound
Once a primary molecular target for this compound is identified, the scaffold can be used to design chemical probes. These tools are indispensable for studying biological processes and validating targets. A chemical probe is typically a modified version of an active compound that allows for visualization or affinity-based isolation of its target protein.
The design process involves incorporating specific functional groups onto the parent molecule without significantly diminishing its binding affinity. These modifications can include:
Reporter Tags : Attaching fluorescent dyes or biotin (B1667282) tags to a non-critical position on the molecule. This allows for tracking the compound's localization within cells via microscopy or for isolating the target protein and its binding partners through affinity purification.
Photo-affinity Labels : Introducing a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This enables irreversible labeling and aids in the definitive identification of the binding protein.
Click Chemistry Handles : Incorporating small, inert functional groups like alkynes or azides. These handles allow for the subsequent attachment of various tags (e.g., fluorophores, biotin) in a highly specific and efficient manner via "click" chemistry.
By synthesizing such probes based on the this compound structure, researchers can gain deeper insights into its mechanism of action, identify its direct binding partners, and explore its downstream biological effects.
Integration of Multi-Omics Data for Mechanism Elucidation
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multiple high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. nih.govrsc.org
This multi-omics approach can:
Identify Pathways : By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) simultaneously, researchers can identify the specific cellular pathways that are perturbed by the compound. nih.govresearchgate.net
Uncover Off-Target Effects : A global analysis can reveal unintended interactions and off-target effects, which is crucial for understanding the complete pharmacological profile of a compound.
Discover Biomarkers : Multi-omics data can help identify biomarkers that predict response or resistance to the compound, paving the way for personalized medicine applications. medrxiv.org
Validate Mechanisms : The data provides a way to validate the proposed mechanism of action by observing the expected downstream effects on gene, protein, and metabolite levels. nih.gov
For instance, an integrative pipeline could use transcriptomics data to see which genes are up- or down-regulated, and constraint-based modeling could then predict the resulting changes in metabolic fluxes, providing a multi-level view of the compound's impact. nih.gov This integrated analysis offers a powerful method for dissecting complex biological regulation and elucidating the complete mechanism of action of this compound. nih.gov
Strategic Approaches for Lead Optimization and Compound Refinement
Following initial discovery, this compound would serve as a lead compound that requires optimization to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov Strategic approaches to lead optimization are critical for transforming a promising hit into a viable drug candidate.
Key strategies include:
Structure-Activity Relationship (SAR) Studies : This involves systematically modifying different parts of the lead compound and assessing how these changes affect its biological activity. For benzamides, this could involve altering the substituents on the two phenyl rings. nih.gov For example, studies on other benzamides have shown that the position of substituents is critical for activity. researchgate.net
Structural Simplification : Often, large and complex lead compounds can be simplified by removing non-essential functional groups. This can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects. nih.gov
Pharmacophore-Oriented Design : This involves identifying the key structural features (the pharmacophore) responsible for biological activity and using this template to design novel analogues with improved properties. nih.gov
Molecular Docking : Computational studies can predict how different analogues bind to the target protein. nih.govmdpi.com This allows for the rational design of new compounds with enhanced binding affinity and selectivity. For example, docking studies have helped understand how benzamide derivatives interact with enzymes like HDAC2 and DHFR. researchgate.netmdpi.com
Table 2: Lead Optimization Strategies
| Strategy | Description | Application to this compound | Reference |
| SAR Studies | Systematically modify the chemical structure to determine which parts are essential for activity. | Synthesize analogues with different halogen substitutions or other functional groups on the phenyl rings. | nih.govresearchgate.net |
| Structural Simplification | Remove unnecessary structural components to improve properties and ease of synthesis. | Create truncated versions of the molecule to see if the full dichlorinated structure is necessary for activity. | nih.gov |
| Bioisosteric Replacement | Replace functional groups with other groups that have similar physical or chemical properties. | Replace the chloro groups with fluoro or bromo groups to fine-tune electronic and steric properties. | mdpi.com |
| Molecular Docking | Use computer models to predict the binding of a compound to its target protein. | Predict the binding of novel analogues to a putative target to guide synthetic efforts. | nih.govmdpi.com |
Through these iterative cycles of design, synthesis, and testing, the initial properties of this compound can be progressively refined to produce a highly potent and selective drug candidate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dichloro-N-(2-chlorophenyl)benzamide and its derivatives?
- Methodology : The compound is typically synthesized via alkylation of substituted anilines (e.g., 2-chloroaniline or 4-chloroaniline) followed by acylation with 2,4-dichlorobenzoyl chloride. For example:
- Step 1 : Alkylation of the aniline with Boc-protected amino alcohols (e.g., N-Boc-2-aminoacetaldehyde) under reductive conditions to form secondary amines .
- Step 2 : Acylation with 2,4-dichlorobenzoyl chloride in dichloromethane or THF, followed by HCl-mediated deprotection of the Boc group to yield the final product as an HCl salt .
- Characterization : Confirmation of structure via NMR (e.g., δ 7.23–3.96 ppm for aromatic protons and alkyl chains) and ESI-MS (e.g., m/z 343.4 [M+H]) .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Analytical Techniques :
- Chromatography : Silica gel column chromatography or HPLC for purification (e.g., compounds 53–55 in ) .
- Spectroscopy : NMR (300 MHz, d-DMSO or CDCl) to confirm regiochemistry and substitution patterns .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the primary biological targets or activities associated with this compound?
- Research Context : Derivatives of 2,4-dichlorobenzamide have shown inhibitory activity against Trypanosoma brucei (the parasite causing African trypanosomiasis) by targeting enzymes like acps-pptase, which are critical for bacterial proliferation .
- Experimental Validation : Bioactivity is assessed via in vitro assays measuring IC values against parasite cultures .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) provides bond lengths, angles, and torsion angles to confirm stereochemistry. For example, the dihedral angle between the benzamide and chlorophenyl rings in 3,5-dichloro-N-(2-chlorophenyl)benzamide is 85.3°, indicating near-orthogonal orientation .
- Software Tools : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used despite newer alternatives due to their robustness with high-resolution or twinned data .
Q. How to address contradictory bioactivity data across structurally similar derivatives?
- Case Study : Compound 12 (N-(2-aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide) showed 98% yield and high potency, while 13 (3,4-dichlorophenyl analog) had lower yield (57%) and reduced activity .
- Resolution Strategies :
- Dose-Response Analysis : Confirm activity trends across multiple concentrations.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding affinity, as seen in analogs targeting bacterial enzymes .
Q. What experimental designs optimize synthetic yields of halogenated benzamides?
- Key Variables :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve acylation efficiency.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate benzoyl chloride reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation .
Q. How to design analogs for selective targeting of parasitic vs. mammalian enzymes?
- Structural Insights :
- Hydrophobic Substituents : Addition of furan or thiophene rings (e.g., compounds 53 and 54 ) enhances membrane permeability, critical for targeting intracellular parasites .
- Aminoethyl Side Chains : Derivatives with -NH groups (e.g., compound 12 ) improve solubility and interaction with polar enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
